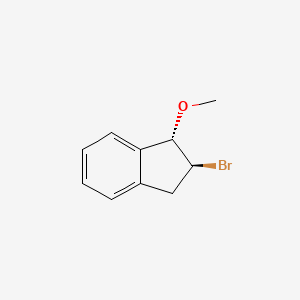
rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2R)-2-bromo-1-méthoxy-2,3-dihydro-1H-indène, trans : est un composé organique qui appartient à la classe des indènes. Ce composé est caractérisé par la présence d'un atome de brome et d'un groupe méthoxy lié au système cyclique de l'indène. Le préfixe "rac" indique que le composé est un mélange racémique, c'est-à-dire qu'il contient des quantités égales des deux énantiomères (isomères images miroirs). La désignation "trans" fait référence à la configuration géométrique spécifique des substituants sur le cycle indène.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du rac-(1R,2R)-2-bromo-1-méthoxy-2,3-dihydro-1H-indène, trans implique généralement la bromation d'un précurseur indène approprié suivie d'une méthoxylation. Une méthode courante consiste à partir du 1-méthoxy-2,3-dihydro-1H-indène et à le soumettre à une bromation à l'aide de brome (Br2) en présence d'un solvant comme le dichlorométhane (CH2Cl2). La réaction est effectuée à des conditions de température contrôlées pour assurer une bromation sélective à la position souhaitée.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement de la synthèse. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le mélange racémique souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions : Le rac-(1R,2R)-2-bromo-1-méthoxy-2,3-dihydro-1H-indène, trans peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être substitué par d'autres nucléophiles tels que les amines, les thiols ou les alcoolates.
Réactions d'oxydation : Le composé peut être oxydé pour former les cétones ou les aldéhydes correspondants.
Réactions de réduction : L'atome de brome peut être réduit pour former le composé hydrogéné correspondant.
Réactifs et conditions courantes :
Substitution : Nucléophiles tels que le méthylate de sodium (NaOCH3) ou le tert-butylate de potassium (KOtBu) dans des solvants aprotiques polaires.
Oxydation : Agents oxydants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en conditions acides ou basiques.
Réduction : Agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) dans des solvants anhydres.
Principaux produits :
Substitution : Formation d'indènes substitués avec divers groupes fonctionnels.
Oxydation : Formation de cétones ou d'aldéhydes indène.
Réduction : Formation d'indènes hydrogénés.
Applications De Recherche Scientifique
Chimie : Le rac-(1R,2R)-2-bromo-1-méthoxy-2,3-dihydro-1H-indène, trans est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes. Il sert de brique de base pour la préparation de produits pharmaceutiques, de produits agrochimiques et d'autres produits chimiques de spécialité.
Biologie : En recherche biologique, ce composé peut être utilisé comme une sonde pour étudier les réactions catalysées par les enzymes impliquant des substrats bromés. Il peut également être utilisé pour étudier les voies métaboliques des dérivés de l'indène dans les organismes vivants.
Médecine : Le composé a des applications potentielles en chimie médicinale pour le développement de nouveaux médicaments. Sa structure unique permet d'explorer ses propriétés pharmacologiques et ses utilisations thérapeutiques potentielles.
Industrie : Dans le secteur industriel, le rac-(1R,2R)-2-bromo-1-méthoxy-2,3-dihydro-1H-indène, trans est utilisé dans la production de produits chimiques et de matériaux de spécialité. Il peut être utilisé dans la synthèse de polymères, de résines et d'autres matériaux de pointe.
Mécanisme d'action
Le mécanisme d'action du rac-(1R,2R)-2-bromo-1-méthoxy-2,3-dihydro-1H-indène, trans implique son interaction avec des cibles moléculaires spécifiques. L'atome de brome et le groupe méthoxy jouent un rôle crucial dans sa réactivité et son affinité de liaison. Le composé peut agir comme un électrophile dans les réactions de substitution, où il forme des liaisons covalentes avec des sites nucléophiles sur les molécules cibles. De plus, son système cyclique indène peut participer à des interactions π-π et à des liaisons hydrogène, ce qui influence son activité biologique globale.
Mécanisme D'action
The mechanism of action of rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene, trans involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules. Additionally, its indene ring system can participate in π-π interactions and hydrogen bonding, influencing its overall biological activity.
Comparaison Avec Des Composés Similaires
Composés similaires :
- rac-(1R,2R)-2-fluoro-1-méthoxy-2,3-dihydro-1H-indène, trans
- rac-(1R,2R)-2-chloro-1-méthoxy-2,3-dihydro-1H-indène, trans
- rac-(1R,2R)-2-iodo-1-méthoxy-2,3-dihydro-1H-indène, trans
Comparaison : Le rac-(1R,2R)-2-bromo-1-méthoxy-2,3-dihydro-1H-indène, trans est unique en raison de la présence de l'atome de brome, qui confère une réactivité distincte par rapport à ses analogues fluoro, chloro et iodo. La taille et l'électronégativité de l'atome de brome influencent le comportement chimique du composé, le rendant plus adapté à des réactions et des applications spécifiques. Par exemple, les composés bromés présentent souvent une réactivité plus élevée dans les réactions de substitution par rapport à leurs homologues chloro ou fluoro.
Propriétés
Formule moléculaire |
C10H11BrO |
|---|---|
Poids moléculaire |
227.10 g/mol |
Nom IUPAC |
(1S,2S)-2-bromo-1-methoxy-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H11BrO/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-10H,6H2,1H3/t9-,10-/m0/s1 |
Clé InChI |
SRWWVPVOMXSKQR-UWVGGRQHSA-N |
SMILES isomérique |
CO[C@@H]1[C@H](CC2=CC=CC=C12)Br |
SMILES canonique |
COC1C(CC2=CC=CC=C12)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(Tert-butylamino)methyl]piperidin-2-one](/img/structure/B12309162.png)
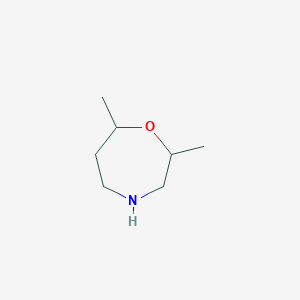

![[3-(Hydroxymethyl)piperidin-2-yl]methanol](/img/structure/B12309196.png)


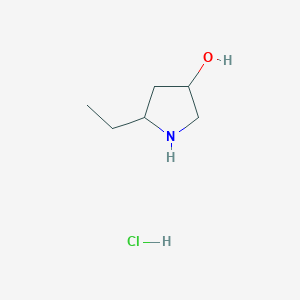



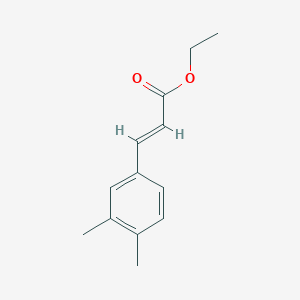
![rac-(3aR,7aR)-N-methyl-octahydropyrano[3,4-c]pyrrole-7a-carboxamide hydrochloride, cis](/img/structure/B12309242.png)
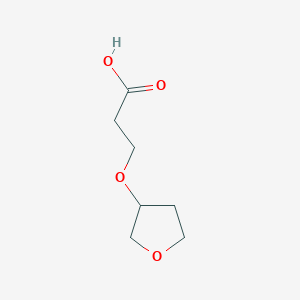
![rac-(1R,2R)-2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}cyclopropane-1-carboxylic acid](/img/structure/B12309252.png)
